molecular formula C6H14ClNO B2789913 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride CAS No. 2379394-94-0

3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride

Cat. No.: B2789913
CAS No.: 2379394-94-0
M. Wt: 151.63
InChI Key: ZFARZXPVUHKMIX-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminomethyl compounds are generally used in the synthesis of a variety of pharmaceuticals and biologically active compounds . They often serve as intermediates in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its IUPAC name. For example, “methyl 3-(aminomethyl)benzoate hydrochloride” has an InChI code which provides information about its molecular structure .


Chemical Reactions Analysis

Amines, such as “3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). For example, the MSDS for “methyl 3-(aminomethyl)benzoate hydrochloride” provides information about its boiling point, InChI code, and safety information .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The study of crystal structures and synthesis methodologies reveals a broad interest in cyclobutane derivatives for their potential biological activities. For example, Sarı et al. (2002) detailed the crystal structure of a related compound, emphasizing its importance in medicinal chemistry due to antibacterial effects (Sarı et al., 2002). Similarly, Moens et al. (2013) developed a synthesis pathway towards 1-aminomethyl-1-fluorocycloalkanes, illustrating the versatility of cyclobutane scaffolds in chemical synthesis (Moens et al., 2013).

Biological and Medicinal Applications

  • Cyclobutane derivatives have been explored for their potential in medicinal chemistry, including as antitumor agents. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, tested for antitumor activity, showcasing the relevance of such compounds in the search for new therapeutic agents (Isakhanyan et al., 2016).
  • Another research focus is the anti-inflammatory and antidepressant potential of cyclobutane derivatives. For instance, Osarodion (2020) demonstrated that certain synthesized compounds exhibited significant anti-inflammatory activity, surpassing standard drugs like Indomethacin (Osarodion, 2020).

Innovative Drug Synthesis

  • The chemical versatility of cyclobutane derivatives is also harnessed in the synthesis of complex molecules for drug development. Mohammad et al. (2020) detailed the synthesis of a protected 2-aminocyclobutanone as a transition state synthon, underlining the compound's utility in designing inhibitors for hydrolase enzymes (Mohammad et al., 2020).

Conformational Studies for Drug Development

  • Research by Bonnaud et al. (2005) into α2-receptor antagonist subtypes demonstrates the strategic use of cyclobutane derivatives to achieve higher selectivity and efficacy in drug candidates (Bonnaud et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some amines are used in medicine for their properties as buffers for the treatment of severe metabolic acidosis .

Safety and Hazards

Safety and hazard information can also be found in the MSDS. For example, “methyl 4-(aminomethyl)benzoate hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(aminomethyl)-1-methylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)2-5(3-6)4-7;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFARZXPVUHKMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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